molecular formula C8H6FIO2 B6164723 2-(4-fluoro-2-iodophenyl)acetic acid CAS No. 70931-61-2

2-(4-fluoro-2-iodophenyl)acetic acid

Cat. No.: B6164723
CAS No.: 70931-61-2
M. Wt: 280
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Description

2-(4-fluoro-2-iodophenyl)acetic acid is a compound of significant interest due to its unique chemical structure and potential applications in various fields. It is characterized by the presence of both fluorine and iodine atoms attached to a phenyl ring, which imparts distinct chemical properties. The molecular formula of this compound is C8H6FIO2, and it has a molecular weight of 280.04 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoro-2-iodophenyl)acetic acid typically involves the introduction of fluorine and iodine atoms onto a phenylacetic acid backbone. One common method is the halogenation of phenylacetic acid derivatives, followed by selective fluorination and iodination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using advanced reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for various applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluoro-2-iodophenyl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(4-fluoro-2-iodophenyl)acetic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-fluoro-2-iodophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluoro-2-iodophenyl)acetic acid is unique due to the simultaneous presence of both fluorine and iodine atoms, which imparts a combination of electronic and steric effects that can be exploited in various chemical and biological applications. This dual halogenation can enhance the compound’s reactivity and specificity in different contexts .

Properties

CAS No.

70931-61-2

Molecular Formula

C8H6FIO2

Molecular Weight

280

Purity

95

Origin of Product

United States

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